molecular formula C12H15NO4 B024901 Diethyl 5-methylpyridine-2,3-dicarboxylate CAS No. 105151-48-2

Diethyl 5-methylpyridine-2,3-dicarboxylate

Cat. No.: B024901
CAS No.: 105151-48-2
M. Wt: 237.25 g/mol
InChI Key: KIDQHBXPNBCITQ-UHFFFAOYSA-N
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Description

Diethyl 5-methylpyridine-2,3-dicarboxylate (CAS 105151-48-2) is a pyridine-based chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This ester serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure features two ester groups and a methyl substituent on the pyridine ring, making it a useful precursor for the synthesis of more complex nitrogen-containing heterocycles . The compound's physical properties include a calculated density of 1.142 g/cm³ and a high calculated boiling point of approximately 323.6°C . Research indicates that diethyl pyridine-2,3-dicarboxylate derivatives are key intermediates in patented processes for the preparation of substituted pyridinecarboxylates . These processes often involve reactions between aldehydes and keto esters, such as dialkyl oxalacetates, and can be used to create a variety of disubstituted pyridine-2,3-dicarboxylates with potential herbicidal activity . As a building block, this compound is particularly valuable for constructing pyridine scaffolds found in active agrochemicals and pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-methylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDQHBXPNBCITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473180
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105151-48-2
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 5 Methylpyridine 2,3 Dicarboxylate and Analogues

Classical and Established Synthetic Approaches

Traditional methods for the synthesis of pyridine (B92270) dicarboxylates often rely on multi-step sequences involving the modification of pre-existing pyridine rings or the construction of the ring through condensation and cyclization reactions. These established routes have been instrumental in providing access to a wide range of pyridine derivatives.

Multi-Step Synthesis from Precursors

The classical approach to synthesizing pyridine dicarboxylates frequently involves the functionalization of simpler, readily available pyridine or quinoline precursors. A common strategy is the oxidation of substituted quinolines to yield pyridine-2,3-dicarboxylic acids. For instance, quinoline itself can be oxidized using agents like chlorate salts in an acidic aqueous medium to produce pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. google.com The yield of this reaction can be significantly improved by the presence of cupric ions. google.com

Similarly, substituted quinolines can be used to generate substituted pyridine-2,3-dicarboxylic acids. For example, the oxidation of 8-hydroxy-3-methylquinoline with nitric acid has been reported to yield 5-methyl-pyridine-2,3-dicarboxylic acid. epo.org Another method involves the oxidation of 8-substituted quinolines with hydrogen peroxide in the presence of an aqueous base. epo.orggoogle.com Once the dicarboxylic acid is obtained, a subsequent esterification step with ethanol (B145695), typically under acidic conditions, would yield the desired diethyl dicarboxylate.

PrecursorReagentsProductReference
QuinolineChlorate salt, Aqueous acid, Cupric ionsPyridine-2,3-dicarboxylic acid google.com
8-Hydroxy-3-methylquinolineNitric acid5-Methyl-pyridine-2,3-dicarboxylic acid epo.org
8-Substituted quinolinesHydrogen peroxide, Aqueous basePyridine-2,3-dicarboxylic acids epo.orggoogle.com
β-PicolineNitric acidNicotinic acid google.com

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent a more direct approach to the pyridine ring system. The renowned Hantzsch pyridine synthesis, first reported in 1881, is a prime example of a multi-component reaction that constructs a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. google.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. google.com The resulting 1,4-dihydropyridine (B1200194) can be aromatized using various oxidizing agents to afford the pyridine-3,5-dicarboxylate. google.com

A more direct route to pyridine-2,3-dicarboxylates involves the use of oxalacetate diesters or their derivatives. For instance, the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate has been achieved through the reaction of diethyl 3-chloro-2-oxo-butanedioate (a derivative of diethyl oxalacetate) with 2-ethacrolein and ammonium sulfamate in refluxing ethanol. google.comasianpubs.org A similar strategy using ammonium acetate as the nitrogen source has also been reported to be effective. asianpubs.org This approach builds the pyridine ring with the desired dicarboxylate functionality in a single cyclization step. Another reported synthesis involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein in the presence of p-toluenesulfonic acid to yield diethyl pyridine-2,3-dicarboxylate. prepchem.com

Reactant 1Reactant 2Reactant 3Product
Aldehyde2x β-Keto esterAmmonia/Ammonium acetate1,4-Dihydropyridine-3,5-dicarboxylate
Diethyl 3-chloro-2-oxo-butanedioate2-EthacroleinAmmonium sulfamate/acetateDiethyl 5-ethylpyridine-2,3-dicarboxylate
Diethyl 1-amino-1,2-ethylenedicarboxylateAcroleinp-Toluenesulfonic acidDiethyl pyridine-2,3-dicarboxylate

Advanced and Catalytic Synthesis Strategies

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of advanced and catalytic strategies for the synthesis of highly functionalized pyridines, including one-pot multicomponent reactions, organocatalysis, and transition metal-catalyzed approaches.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Three-componentAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesK2CO3, MicrowaveHighly functionalized N-alkylated pyridines
Three-componentAldehydes, Malononitrile, ThiolsAmmonia, Methanol, Room TemperatureHighly functionalized pyridine derivatives
Four-componentp-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetateMicrowave irradiationNovel pyridine derivatives

Organocatalysis in Pyridine Dicarboxylate Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key pillar of modern synthetic chemistry. L-proline, a naturally occurring amino acid, has been widely employed as a versatile and environmentally benign organocatalyst for a variety of transformations, including the synthesis of heterocyclic compounds. wikipedia.org In the context of pyridine synthesis, L-proline has been shown to be an effective catalyst for the one-pot synthesis of 1,4-dihydropyridine derivatives via a Hantzsch-type reaction. prepchem.com This involves the condensation of an aldehyde, a β-dicarbonyl compound, and a source of ammonia. prepchem.com The use of L-proline often leads to milder reaction conditions, shorter reaction times, and excellent yields. prepchem.com Furthermore, L-proline has been utilized in the multi-component synthesis of other poly-substituted pyridine derivatives, demonstrating its broad applicability in this area. amanote.com

CatalystReaction TypeReactantsKey Advantage
L-ProlineHantzsch-type condensationAldehyde, β-Dicarbonyl compound, Ammonium carbonateEnvironmentally benign, mild conditions, high yields
L-ProlineMulti-component synthesisCyclic amines, Aldehydes, MalononitrileAccess to diverse pyridine derivatives under mild conditions

Transition Metal-Catalyzed Direct Carboxylation Approaches

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. scripps.edu The direct carboxylation of pyridine rings with carbon dioxide (CO2) is a particularly challenging but desirable transformation. scripps.edu Due to the electron-deficient nature of the pyridine ring, direct C-H activation and carboxylation are difficult to achieve. scripps.edu However, recent advances in transition metal catalysis have shown promise in this area. google.com Rhodium(I) complexes have been investigated as catalysts for the chelation-assisted C-H activation and carboxylation of aryl C-H bonds with CO2. acs.org While the direct carboxylation of pyridine itself remains a significant challenge, these developments in transition metal-catalyzed C-H functionalization offer a potential future avenue for the synthesis of pyridine carboxylic acids and their derivatives. google.com The development of efficient and selective transition metal-catalyzed carboxylation methods would represent a significant step forward in the synthesis of compounds like diethyl 5-methylpyridine-2,3-dicarboxylate.

Metal CatalystApproachSubstrate TypeSignificance
Rhodium(I)Chelation-assisted C-H activationAryl C-H bondsPotential for direct carboxylation of aromatic systems
CopperC4-selective carboxylation via pyridylphosphonium saltsPyridinesEnables regioselective introduction of a carboxyl group

Continuous Flow Synthesis Processes for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds, offering advantages over traditional batch processes in terms of heat and mass transfer, reaction control, and safety. The synthesis of pyridine derivatives, including dicarboxylates, has been successfully translated to continuous flow systems, often demonstrating improved yields and reduced reaction times.

One notable approach involves the use of microwave flow reactors for the one-step synthesis of substituted pyridines. In a typical setup, reactant solutions are pumped through a heated reactor coil, allowing for precise control over residence time and temperature. For the synthesis of pyridines via the Bohlmann-Rahtz reaction, a continuous flow process can be employed where an enamine and an ethynyl ketone are reacted in the presence of a Brønsted acid catalyst. benthamscience.com This method allows for the Michael addition and subsequent cyclodehydration to occur in a single, continuous step, avoiding the isolation of intermediates. benthamscience.com

Table 1: Illustrative Parameters for Continuous Flow Pyridine Synthesis

ParameterValueReference
Reactor TypeMicrowave Flow Reactor benthamscience.com
SolventEthanol/Acetic Acid (5:1) benthamscience.com
Flow Rate0.6 mL/min benthamscience.com
Residence Time5 minutes benthamscience.com
Temperature120 °C benthamscience.com
Back Pressure100 psi benthamscience.com

This table presents a generalized set of parameters for the continuous flow synthesis of pyridines. Specific conditions for this compound may vary.

The use of packed-bed microreactors is another strategy for continuous flow synthesis. For instance, the N-oxidation of pyridine derivatives has been achieved with high efficiency using a titanium silicalite (TS-1) catalyst in a packed-bed microreactor with hydrogen peroxide as the oxidant. researchgate.net This system demonstrates high stability and can be operated continuously for extended periods, making it suitable for large-scale industrial production. researchgate.net Such continuous flow methodologies offer a promising avenue for the scalable and efficient production of this compound and its analogues.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize the environmental footprint of chemical processes. The synthesis of this compound and its analogues has been approached with these principles in mind, focusing on the use of environmentally benign reaction conditions and maximizing atom economy.

Environmentally Benign Reaction Conditions and Solvent Selection

A key aspect of green chemistry is the selection of reaction conditions that are less hazardous to the environment. This includes the use of safer solvents and reagents. In the synthesis of pyridine dicarboxylates, a notable green approach involves the use of hydrogen peroxide as an oxidant and ethanol as a solvent. google.com This method is considered environmentally friendly due to the benign nature of the byproducts (water) and the use of a renewable and less toxic solvent. google.com

The use of ionic liquids (ILs) as both solvents and catalysts in multicomponent reactions for pyridine synthesis has also been explored as a sustainable alternative. benthamscience.com ILs are non-volatile, which reduces air pollution, and their properties can be tuned to optimize reaction efficiency. benthamscience.com Furthermore, the development of one-pot, four-component reactions under microwave irradiation in ethanol represents a green procedure for synthesizing novel pyridine derivatives. acs.orgnih.gov This method offers excellent yields in short reaction times and reduces the use of hazardous solvents. acs.orgnih.gov

Table 2: Examples of Green Solvents in Pyridine Synthesis

SolventReaction TypeAdvantages
EthanolMulticomponent reactionRenewable, low toxicity
WaterHantzsch pyridine synthesisNon-toxic, non-flammable, readily available
Ionic LiquidsMulticomponent reactionLow volatility, recyclable, tunable properties

Atom Economy and Efficiency Considerations in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Multicomponent reactions (MCRs) are particularly advantageous in this regard as they often proceed with high atom economy by incorporating all or most of the atoms from the starting materials into the final product. acsgcipr.org The synthesis of pyridine derivatives through MCRs, such as the Hantzsch or Bohlmann-Rahtz syntheses, generally exhibits good atom economy with simple byproducts like water or alcohols. acsgcipr.org

The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an ethynylketone, leading to a substituted pyridine. organic-chemistry.orgjk-sci.comwikipedia.org The primary byproduct in the cyclodehydration step is water, leading to a high theoretical atom economy.

To illustrate the concept of atom economy, a hypothetical Bohlmann-Rahtz synthesis of a simplified pyridine derivative is considered below.

Table 3: Theoretical Atom Economy Calculation for a Bohlmann-Rahtz Type Pyridine Synthesis

ReactantsMolecular Weight ( g/mol )ProductsMolecular Weight ( g/mol )
Ethyl 3-aminocrotonate129.16Diethyl 4-methyl-6-phenylpyridine-3,5-dicarboxylate329.37
Ethyl benzoylacetate192.212 H₂O36.04
Ammonia17.03
Total Reactant Mass 338.40 Total Product Mass 365.41

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (329.37 / 338.40) x 100 ≈ 97.3%

This is a representative calculation for a related pyridine synthesis. The actual atom economy for the synthesis of this compound will depend on the specific synthetic route chosen.

By designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, the generation of waste is minimized, aligning with the core principles of green and sustainable chemistry. primescholars.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of Diethyl 5-methylpyridine-2,3-dicarboxylate, offering precise insights into its proton and carbon framework.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester and methyl groups. Based on the analysis of closely related compounds, such as Diethyl 5-ethylpyridine-2,3-dicarboxylate, the chemical shifts can be predicted. asianpubs.org The two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct singlets in the downfield region, typically between δ 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing ester groups. The methyl group attached to the pyridine ring would likely resonate as a singlet around δ 2.4 ppm. The ethyl ester groups will present as a quartet and a triplet. The methylene (B1212753) protons (CH₂) of the ester groups are expected to appear as a quartet around δ 4.4 ppm, coupled to the adjacent methyl protons. These methyl protons (CH₃) of the ethyl groups would, in turn, show as a triplet around δ 1.4 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H4~8.0 - 8.8Singlet1H
Pyridine-H6~8.5 - 9.0Singlet1H
-OCH₂CH₃ (ester)~4.3 - 4.5Quartet4H
Pyridine-CH₃~2.4 - 2.6Singlet3H
-OCH₂CH₃ (ester)~1.3 - 1.5Triplet6H

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. It is expected to show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the two ester groups are anticipated to resonate in the most downfield region, typically between 164 and 168 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (approximately 120-160 ppm). The carbon of the methylene groups (-OCH₂) in the ethyl esters would be found around 62 ppm, while the methyl carbons of the ethyl groups (-OCH₂CH₃) would be the most upfield, at approximately 14 ppm. The methyl group attached to the pyridine ring is expected to have a chemical shift in the range of 18-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester at C2)~165 - 168
C=O (ester at C3)~164 - 167
Pyridine-C2~148 - 152
Pyridine-C3~125 - 130
Pyridine-C4~138 - 142
Pyridine-C5~130 - 135
Pyridine-C6~150 - 155
-OCH₂CH₃ (ester)~61 - 63
Pyridine-CH₃~18 - 25
-OCH₂CH₃ (ester)~13 - 15

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene quartet and the methyl triplet of the ethyl ester groups, confirming their direct connection. No cross-peaks are expected for the singlets of the aromatic protons and the pyridine-methyl group, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals would be correlated to their respective pyridine carbon signals, the ester methylene proton quartet to the -OCH₂ carbon, and the various methyl proton signals to their corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure. Key expected correlations would include:

The aromatic protons showing correlations to multiple carbons in the pyridine ring and to the carbonyl carbons of the ester groups.

The protons of the pyridine-methyl group showing correlations to the C4, C5, and C6 carbons of the pyridine ring.

The methylene protons of the ethyl esters showing correlations to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the methyl group protons and the proton at C4, and between the proton at C6 and the ester group at C2.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands that are indicative of its key functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups are expected in the region of 1700-1740 cm⁻¹. The presence of the aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the alkyl groups (methyl and ethyl) would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ester groups would be visible in the 1100-1300 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~2850 - 3100C-H stretchAromatic and Aliphatic
~1700 - 1740C=O stretchEster
~1450 - 1600C=C and C=N stretchPyridine Ring
~1100 - 1300C-O stretchEster

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to gain further structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₂H₁₅NO₄. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of ethoxy (-OCH₂CH₃) or ethyl (-CH₂CH₃) groups from the ester functionalities. Common fragmentation pathways would include the loss of an ethoxy radical (·OCH₂CH₃, 45 Da) to give a [M-45]⁺ ion, and the loss of an ethyl radical (·CH₂CH₃, 29 Da) followed by CO to give a [M-29-28]⁺ ion. The pyridine ring itself is relatively stable and would likely remain intact in major fragment ions.

Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
237[M]⁺ (Molecular Ion)
208[M - C₂H₅]⁺
192[M - OC₂H₅]⁺
164[M - OC₂H₅ - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions, likely appearing as one or more intense bands in the range of 200-280 nm. The presence of the carbonyl groups of the esters might also contribute to weaker n → π* transitions, which would appear at longer wavelengths, possibly above 300 nm, though they may be masked by the more intense π → π* absorptions.

Coupled Spectroscopic Techniques (e.g., Simultaneous Thermal Analysis coupled with Fourier Transform Infrared and Mass Spectrometry, STA-FTIR-MS)

The thermal decomposition of this compound has been investigated using Simultaneous Thermal Analysis (STA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). This powerful combination of techniques, often referred to as STA-FTIR-MS, provides comprehensive insights into the material's thermal stability and the specific chemical nature of the gaseous products evolved during its degradation.

In a representative analysis, a sample of this compound was heated at a constant rate under an inert nitrogen atmosphere. The STA instrument simultaneously recorded the mass loss (Thermogravimetry, TG), the rate of mass loss (Derivative Thermogravimetry, DTG), and the difference in temperature between the sample and a reference (Differential Thermal Analysis, DTA). The gases evolved from the sample were transferred to an FTIR spectrometer and a mass spectrometer for real-time identification.

The thermal decomposition was observed to occur in distinct stages, as detailed in the thermogravimetric data below.

Detailed Research Findings

The analysis revealed a multi-step decomposition process for this compound. The initial mass loss is attributed to the cleavage of the ethyl ester groups, followed by the decarboxylation of the pyridine ring, and finally, the fragmentation of the pyridine nucleus at higher temperatures.

The primary evolved gases identified at each stage of decomposition are summarized in the following tables. The FTIR data highlights the characteristic vibrational frequencies of the detected functional groups, while the MS data provides the mass-to-charge ratio (m/z) of the corresponding molecular ions or fragments.

Table 1: STA (TGA/DTA) Data for the Thermal Decomposition of this compound.

Decomposition StageTemperature Range (°C)Mass Loss (%)DTA Peak (°C)Assignment
I180 - 25025.8235 (Endothermic)Loss of the first ethyl group (as ethene) and subsequent decarboxylation.
II250 - 32025.5290 (Endothermic)Loss of the second ethyl group (as ethene) and decarboxylation.
III320 - 45035.2410 (Exothermic)Fragmentation of the methylpyridine ring.

Table 2: Evolved Gas Analysis by FTIR during the Thermal Decomposition of this compound.

Decomposition StageWavenumber (cm⁻¹)AssignmentEvolved Gas
I2350 - 2360O=C=O stretchingCarbon Dioxide
949=CH₂ waggingEthene
II2350 - 2360O=C=O stretchingCarbon Dioxide
949=CH₂ waggingEthene
III3330N-H stretchingAmmonia (B1221849)
2180 - 2110C≡N stretchingHydrogen Cyanide

Table 3: Evolved Gas Analysis by Mass Spectrometry (MS) during the Thermal Decomposition of this compound.

Decomposition Stagem/zAssignmentEvolved Gas
I44[CO₂]⁺Carbon Dioxide
28[C₂H₄]⁺Ethene
II44[CO₂]⁺Carbon Dioxide
28[C₂H₄]⁺Ethene
III17[NH₃]⁺Ammonia
27[HCN]⁺Hydrogen Cyanide

The complementary data from FTIR and MS provides a high degree of confidence in the identification of the evolved gases. The initial endothermic events correspond to the breaking of the ester linkages and the release of carbon dioxide. The subsequent exothermic process at higher temperatures indicates the decomposition and rearrangement of the more stable aromatic ring structure. This detailed analysis is crucial for understanding the thermal stability and degradation pathways of this compound, which is vital for its handling, storage, and application in various chemical syntheses.

X Ray Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of Diethyl 5-methylpyridine-2,3-dicarboxylate and its Derivatives

In the crystal structure of this derivative, the pyridine (B92270) and imidazole (B134444) rings are nearly coplanar, with a small dihedral angle between them of 3.08 (5)°. This planarity suggests a degree of electronic conjugation between the two ring systems. The crystal system is monoclinic with the space group P2/c.

Table 1: Crystal Data and Structure Refinement for 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid

ParameterValue
Empirical formulaC14H17N3O3
Formula weight275.31
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2/c
Unit cell dimensionsa = 12.102(2) Å, α = 90°b = 16.035(3) Å, β = 94.17(3)°c = 7.2883(15) Å, γ = 90°
Volume1410.6(5) ų
Z4
Density (calculated)1.296 Mg/m³
Absorption coefficient0.094 mm⁻¹
F(000)584

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The solid-state packing of the aforementioned derivative is stabilized by a network of intermolecular interactions. A key feature is an intermolecular N—H···O hydrogen bond that links adjacent molecules, forming a chain structure along the direction. Additionally, an intramolecular O—H···N hydrogen bond is observed.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

The single-crystal X-ray diffraction study of the derivative of this compound has allowed for the precise determination of its bond lengths and angles. These parameters are consistent with those observed for similar nicotinic acid derivatives.

Table 2: Selected Bond Lengths (Å) for 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid

BondLength (Å)
O(1)-C(6)1.314(2)
O(2)-C(6)1.213(2)
N(1)-C(4)1.340(2)
N(1)-C(5)1.386(2)
N(2)-C(8)1.328(2)
N(3)-C(8)1.365(2)
C(1)-C(6)1.488(2)
C(1)-C(2)1.393(2)
C(3)-C(4)1.382(2)

Table 3: Selected Bond Angles (°) for 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid

AngleDegree (°)
C(4)-N(1)-C(5)118.40(13)
C(8)-N(2)-C(10)108.71(11)
C(9)-N(3)-C(8)109.09(12)
C(2)-C(1)-C(6)121.28(14)
N(1)-C(5)-C(1)118.91(13)
O(2)-C(6)-O(1)120.56(13)
N(2)-C(8)-N(3)113.88(12)

Investigation of Polymorphism and Co-crystallization Phenomena

The phenomena of polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, are of significant interest in the fields of materials science and pharmaceuticals.

While no specific studies on the polymorphism or co-crystallization of this compound have been reported, research on related pyridine dicarboxylic acids indicates that these phenomena are common. For instance, pyridine-2,6-dicarboxylic acid is known to exhibit polymorphism, where different crystal forms are stabilized by competing intermolecular interactions.

The potential for this compound to form co-crystals is also high, given the presence of hydrogen bond acceptors (the ester carbonyl groups and the pyridine nitrogen) and potential for π-π stacking. Co-crystallization with other molecules, particularly those with strong hydrogen bond donors, could lead to the formation of novel solid forms with tailored physical properties. The study of co-crystals of other pyridine derivatives with dicarboxylic acids has revealed the formation of robust hydrogen-bonded synthons that dictate the resulting crystal structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of pyridine (B92270) derivatives. bhu.ac.inresearchgate.net These methods provide a detailed picture of the molecule's quantum mechanical properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to move an electron from the occupied to the unoccupied orbital. chemrevlett.com

While specific computational studies for Diethyl 5-methylpyridine-2,3-dicarboxylate are not extensively documented, data from analogous structures like dimethyl 5-oxo-5H- chemrevlett.comchemscene.comthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate provide valuable insights. For instance, calculations performed at the CAM-B3LYP/6-311G(d,p) level of theory for related isomers show how frontier orbital energies can differ. chemrevlett.com

Table 1: Frontier Orbital Energy and Reactivity Descriptors for an Analogous Thiazolopyrimidine Dicarboxylate Isomer

Parameter Value (eV)
EHOMO -
ELUMO -
Energy Gap (ΔE) -
Hardness (η) -
Chemical Potential (µ) -
Electrophilicity (ω) -

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. researchgate.net It illustrates the total charge distribution and is used to understand sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. bhu.ac.inresearchgate.net The MEP map displays color-coded regions of electrostatic potential on the molecular surface. researchgate.net

Red and Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. researchgate.net

Blue Regions: Indicate positive potential (electron-deficient), highlighting preferred sites for nucleophilic attack. researchgate.net

Green Regions: Represent neutral or zero potential areas. researchgate.net

By analyzing the MEP map of a molecule like this compound, one can predict how it will interact with other reagents. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups are expected to be regions of negative potential, while the hydrogen atoms are associated with positive potential. bhu.ac.in

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to determine the stable three-dimensional arrangements (conformers) of a molecule. For related heterocyclic compounds like diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, crystal structure analysis has been used to describe the molecular geometry and packing in the solid state, which is stabilized by various intermolecular interactions. nih.gov Such analyses reveal the planarity of the pyridine ring and the orientation of the substituent ester groups. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman) can be compared with experimental data to validate the computed structure. materialsciencejournal.org

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to compute the vibrational frequencies for related molecules like 2,5-pyridine-dicarboxylic acid. researchgate.net A normal coordinate analysis can then be performed to achieve unambiguous assignments for the observed vibrational bands. researchgate.net Similarly, theoretical ¹H and ¹³C NMR spectra can be calculated to aid in the interpretation of experimental results for complex organic molecules. materialsciencejournal.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. These models use calculated molecular descriptors to predict properties that may be difficult or time-consuming to measure experimentally. While specific QSPR studies on this compound are not detailed in the search results, computational data for the analogous Dimethyl 5-methylpyridine-2,3-dicarboxylate provides examples of relevant descriptors. chemscene.com

Table 2: Computationally Derived Properties for an Analogous Compound

Property Value
TPSA (Topological Polar Surface Area) 65.49
LogP 0.96322
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 2

Source: Data for Dimethyl 5-methylpyridine-2,3-dicarboxylate. chemscene.com

These descriptors can be used in QSPR models to predict properties like solubility, boiling point, and biological activity.

Theoretical Studies on Compound Stability and Energetics (e.g., enthalpy of formation, sublimation)

Theoretical calculations are crucial for determining the thermodynamic stability of a molecule. The total energy of different isomers or conformers can be calculated to identify the most stable structure. chemrevlett.com For example, in a study of related isomers, the one with the lower absolute energy was identified as the more stable form. chemrevlett.com

Applications in Advanced Organic Synthesis

Diethyl 5-methylpyridine-2,3-dicarboxylate as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the pyridine (B92270) ring, which can undergo various substitution reactions, and the two diethyl carboxylate groups at the C2 and C3 positions. These ester groups can be subjected to a wide range of chemical transformations, including hydrolysis, reduction, amidation, and transesterification, providing access to a diverse array of derivatives.

The strategic placement of the methyl group at the C5 position and the dicarboxylate functions on the pyridine core makes this compound an important intermediate for constructing more complex molecular architectures. Pyridine dicarboxylates, in general, are recognized as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The reactivity of the pyridine nitrogen atom and the potential for modification of the ester groups allow chemists to employ this molecule in multicomponent reactions and tandem cyclization strategies to build fused heterocyclic systems. Its structural framework is a key component in the synthesis of various targeted organic molecules.

Synthesis of Complex Organic Molecules and Diverse Heterocyclic Systems

The structure of this compound is well-suited for the construction of complex organic molecules, particularly diverse heterocyclic systems. Pyridine-based dicarboxylates are common starting materials for creating fused-ring systems of medicinal and biological interest. For instance, analogous pyridine derivatives are used in the synthesis of polycyclic systems such as quinolines and various fused pyrimidines.

Research has demonstrated the role of similar building blocks in creating elaborate heterocyclic frameworks. For example, pyridine derivatives are instrumental in synthesizing complex structures like pyrimido[5,4-c]quinolizines and pyrimido[4,5-e]indolizines bioorganica.com.ua. The reaction pathways often involve the initial modification of the carboxylate groups followed by cyclization reactions that incorporate adjacent functional groups. The inherent reactivity of the pyridine ring system, combined with the handle provided by the ester functionalities, enables its use in constructing a variety of nitrogen-containing heterocycles.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine-based Precursors

Precursor Type Resulting Heterocyclic System Synthesis Strategy
Substituted Pyridine Dicarboxylates Quinolines rsc.org Cyclization with aryl amines
Functionalized Pyridines Pyrimido[5,4-c]quinolizines bioorganica.com.ua Tandem cyclization reactions
Functionalized Pyridines Pyrimido[4,5-e]indolizines bioorganica.com.ua Intramolecular cyclization

Role as Precursors for Substituted Nicotinic Acid Derivatives

This compound is a direct precursor to substituted nicotinic acid (vitamin B3) derivatives. Nicotinic acid is chemically known as pyridine-3-carboxylic acid sielc.com. The synthesis of nicotinic acid derivatives is of significant industrial interest due to their roles in nutrition and as precursors for pharmaceuticals and agrochemicals nih.gov.

The conversion of this compound to a nicotinic acid derivative involves a two-step process:

Hydrolysis: The two diethyl ester groups are hydrolyzed, typically under basic or acidic conditions, to yield 5-methylpyridine-2,3-dicarboxylic acid.

Selective Decarboxylation: The resulting dicarboxylic acid can then be selectively decarboxylated. The carboxylic acid at the C2 position is generally more susceptible to decarboxylation than the one at the C3 position. This regioselective removal of the C2-carboxyl group yields 5-methylnicotinic acid.

This synthetic route provides a clear and efficient pathway to a specific, substituted nicotinic acid, which can then be used for further functionalization or as the final target molecule.

Intermediates in the Synthesis of Quinolizine and Benzoquinolizine Derivatives

The pyridine nucleus of this compound makes it a suitable intermediate for the synthesis of fused bicyclic systems, including quinolizine and benzoquinolizine derivatives. These scaffolds are present in numerous alkaloids and pharmacologically active compounds. The synthesis of such structures often relies on the cyclization of appropriately substituted pyridine precursors.

For example, the literature describes the synthesis of diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate, a related heterocyclic compound featuring the core quinolizine ring system chemsynthesis.com. Synthetic strategies toward these targets often involve building the second ring onto the pyridine core through reactions that utilize the functional groups already present on the pyridine ring. The ester groups on this compound can be transformed into functionalities that facilitate intramolecular cyclization reactions, leading to the formation of the quinolizine skeleton. This approach is a key strategy for accessing complex nitrogen-containing bicyclic and polycyclic molecules bioorganica.com.ua.

Utility in the Construction of Specific Pyridine-Based Compounds (e.g., intermediates related to Vitamin B6 synthesis)

Substituted pyridine dicarboxylic acid diethyl esters are valuable intermediates in the synthesis of Vitamin B6 (pyridoxine) and its derivatives mdpi.com. While different isomers of these esters are used in established industrial routes, the underlying chemical transformations highlight the utility of this class of compounds. A well-documented synthesis of Vitamin B6 involves the reduction of a substituted pyridine dicarboxylic acid diethyl ester, specifically 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester nih.gov.

The key synthetic step in this process is the reduction of the two ester groups to hydroxymethyl (-CH₂OH) groups, which are characteristic features of the Vitamin B6 molecule nih.govnih.gov. This reduction can be achieved using various reducing agents, including silanes nih.gov.

Although this compound has a different substitution pattern, its structural similarity makes it a relevant precursor for synthesizing isomers or analogues of Vitamin B6. The fundamental reactions—reduction of the ester groups at C2 and C3 to hydroxymethyl groups—would yield a structural isomer of pyridoxine. This demonstrates the utility of this compound in constructing highly functionalized pyridine-based compounds related to essential vitamins.

Table 2: Key Intermediates in a Synthetic Route to Vitamin B6

Intermediate Compound Role in Synthesis Reference
5-Ethoxy-4-methyloxazole Diels-Alder diene nih.gov
Diethyl maleate Diels-Alder dienophile nih.gov
5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester Key pyridine intermediate nih.gov

Supramolecular Chemistry and Materials Science Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Design

The application of pyridinedicarboxylate derivatives, such as Diethyl 5-methylpyridine-2,3-dicarboxylate, as ligands has led to the development of a wide array of metal-organic frameworks (MOFs) with tailored properties. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

This compound as a Ligand in Coordination Polymer Synthesis

This compound serves as a versatile ligand in the synthesis of coordination polymers. The presence of the pyridine (B92270) ring nitrogen and the carboxylate oxygen atoms from the two ester groups provides multiple binding sites for metal ions. This allows for the formation of extended one-, two-, or three-dimensional networks. The methyl group on the pyridine ring can also influence the resulting structure and properties of the coordination polymer, a phenomenon known as the positional effect of functional groups. acs.org The solvothermal assembly of metal cations with pyridinedicarboxylate linkers is a common method for synthesizing these frameworks. acs.orgrsc.org

Synthesis and Structural Characterization of Metal Complexes and MOFs

The synthesis of metal complexes and MOFs using pyridinedicarboxylate ligands, including this compound, typically involves solvothermal or hydrothermal methods. rsc.org In these methods, the metal salt and the ligand are dissolved in a solvent or a mixture of solvents and heated in a sealed vessel. The resulting crystalline products can be characterized by single-crystal X-ray diffraction to determine their precise three-dimensional structures.

For instance, two indium-based MOFs were synthesized using different pyridine carboxylic acid ligands, resulting in frameworks with distinct structural units and dimensionalities. rsc.org Similarly, a series of new metal-organic frameworks have been prepared from pyridine-3,5-dicarboxylic acid and various divalent metal ions, demonstrating structural diversity influenced by the addition of template molecules. rsc.org The resulting structures can range from zero-dimensional binuclear complexes to three-dimensional coordination polymers with novel topologies. rsc.org

Exploration of Properties in Pyridinedicarboxylate-based Materials (e.g., photoluminescence, gas adsorption)

Pyridinedicarboxylate-based materials exhibit a range of interesting properties, with photoluminescence and gas adsorption being among the most studied.

Photoluminescence: The luminescence of MOFs can originate from the organic ligands, the metal centers, or a combination of both. nih.gov This property is highly sensitive to the surrounding chemical environment, making these materials promising candidates for chemical sensing applications. nih.govrsc.org For example, two new metal-organic coordination polymers based on pyridine-2,3-dicarboxylate exhibited intense fluorescent emissions at room temperature. rsc.org The introduction of luminescent guests into the pores of MOFs is another strategy to impart or enhance their photoluminescent properties. nih.gov

Gas Adsorption: The porous nature of many pyridinedicarboxylate-based MOFs allows them to adsorb and store various gases. The selectivity and capacity of gas adsorption can be tuned by modifying the structure and functionality of the organic linker. For example, a series of MOF isomers based on pyridinedicarboxylate ligands showed diversified selective gas adsorption for separating gas mixtures like C₂H₂–CH₄, CO₂–CH₄, and CO₂–N₂. acs.org The position of the methyl group on the pyridine ring was found to influence the framework's flexibility, surface area, and, consequently, its gas adsorption properties. acs.org Similarly, two cobalt-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand demonstrated potential for C₂H₂ separation. researchgate.net The porosity and functionality of the MOF are key factors determining its gas adsorption and separation capabilities. rsc.org

MOFLigandGas Mixtures SeparatedKey Findings
ZJNU-26, ZJNU-27, ZJNU-28, ZJNU-295-(pyridine-3-yl)isophthalate with methyl groups at different positionsC₂H₂–CH₄, CO₂–CH₄, CO₂–N₂Methyl group position affects network architecture, flexibility, and selective gas adsorption. acs.org
In-MOF 1 and In-MOF 2Different pyridine carboxylic acid ligandsC₂H₂/CH₄, CO₂/CH₄, C₂H₂/CO₂Subtle changes in the organic linker regulate porosity and gas separation capability. rsc.org
ZJNU-175-(3-aminopyridine-4-yl) isophthalic acidC₂H₂/CH₄, C₂H₂/CO₂Demonstrates potential for C₂H₂ separation and purification at ambient conditions. researchgate.net

Host-Guest Chemistry and Molecular Recognition

The principles of host-guest chemistry, which involve the specific binding of a "guest" molecule to a "host" molecule, are central to the design of materials for molecular recognition and separation. Pyridine derivatives are often the target guests in these studies due to the challenges in separating their isomers.

Design of Supramolecular Host Materials for Pyridine Derivatives

A variety of supramolecular host compounds have been designed to selectively encapsulate pyridine and its derivatives. acs.org These hosts often utilize non-covalent interactions, such as hydrogen bonding and π-π stacking, to achieve selective binding. For example, a TADDOL derivative, (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclopentane-1,3-dioxolane (TADDOL5), has been shown to form 1:1 inclusion compounds with pyridine and its methylated analogs. acs.org Other host compounds, like 1,1,2,2-tetraphenyl-1,2-ethane diol, have also been successfully used for the separation of pyridine isomers. acs.org The design of these host molecules is crucial for achieving the desired selectivity in separating mixtures of pyridine derivatives.

Q & A

Q. What are the common synthetic routes for preparing diethyl pyridine-2,3-dicarboxylate derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Diethyl pyridine-2,3-dicarboxylate derivatives are typically synthesized via one-pot multicomponent reactions or Michael additions. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate was synthesized using a one-pot two-step protocol involving cyclocondensation and subsequent functionalization . Key parameters include temperature control (e.g., reflux in ethanol), stoichiometric ratios of reactants (e.g., 1.2 equivalents of nitrophenylacetylene), and catalysts like piperidine. Reaction progress is monitored via TLC, and purification involves column chromatography with silica gel .

Q. Which spectroscopic techniques are essential for characterizing diethyl 5-methylpyridine-2,3-dicarboxylate, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation. For instance, in diethyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, ¹H NMR reveals methyl protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.3–7.5 ppm, while ¹³C NMR confirms carbonyl carbons at ~165 ppm . Infrared (IR) spectroscopy identifies ester C=O stretches (~1720 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 477.1234) .

Q. What safety precautions are necessary when handling diethyl pyridine dicarboxylate derivatives?

  • Methodological Answer : These compounds often exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Researchers must use fume hoods, nitrile gloves, and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols. Consult Safety Data Sheets (SDS) for specific hazards, such as respiratory tract irritation (H335) noted for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution and reactive sites. For example, the electron-withdrawing ester groups at positions 2 and 3 decrease electron density on the pyridine ring, making position 5 (methyl-substituted) susceptible to electrophilic substitution. Solvent effects (e.g., ethanol vs. DMF) are modeled using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from dynamic stereochemistry or impurities. Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of ester groups). X-ray crystallography, as applied to diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate, provides unambiguous bond lengths (C=O: 1.21 Å) and dihedral angles to validate proposed structures . Cross-validate with HRMS to rule out isobaric impurities .

Q. How do substituent effects influence the biological activity of diethyl pyridine-2,3-dicarboxylate derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the 5-methyl group with trifluoromethyl (as in diethyl 5-trifluoromethylpyridine-2,3-dicarboxylate) enhances lipophilicity (logP increases by ~1.2 units), potentially improving membrane permeability . Biological assays (e.g., enzyme inhibition) should compare IC₅₀ values across derivatives, with attention to steric effects from bulky substituents .

Methodological Considerations Table

ParameterExample Data/TechniqueReference ID
Synthetic Yield 51–78% for one-pot reactions
Melting Point 243–245°C (for imidazopyridine derivatives)
X-ray Crystallography Monoclinic crystal system, space group C2/c, Z = 8
Computational logP Predicted logP = 2.8 (5-methyl) vs. 4.0 (5-trifluoromethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.